Bicyclo[2.1.1]hexan-2-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
bicyclo[2.1.1]hexan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O/c7-6-3-4-1-5(6)2-4/h4-7H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCJMTEBKMJQXMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1C(C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
98.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Bicyclo 2.1.1 Hexan 2 Ol and Its Stereoisomers
Retrosynthetic Analysis of the Bicyclo[2.1.1]hexan-2-ol Scaffold
A logical retrosynthetic analysis of this compound reveals several key bond disconnections that point toward plausible synthetic routes. The most direct disconnection is that of the C2-hydroxyl group, leading back to the corresponding ketone, bicyclo[2.1.1]hexan-2-one. This ketone is a pivotal intermediate in many synthetic approaches.
The strained four-membered ring within the bicyclo[2.1.1]hexane core suggests that a [2+2] cycloaddition would be a powerful synthetic strategy. Specifically, an intramolecular [2+2] photocycloaddition of a 1,5-diene precursor is a common and effective disconnection. This retrosynthetic step simplifies the complex bicyclic system into a more readily accessible acyclic precursor.
Further disconnection of the 1,5-diene can be envisioned through various carbon-carbon bond-forming reactions, such as olefination and alkylation reactions, starting from simpler, commercially available materials like substituted acetaldehydes or cyclobutanone (B123998) derivatives.
An alternative retrosynthetic approach involves ring contraction or rearrangement strategies. For instance, the bicyclo[2.1.1]hexane skeleton can be envisioned as arising from a rearrangement of a bicyclo[2.2.0]hexane or a bicyclo[3.1.0]hexane precursor. Another strategy involves the intramolecular cyclization of a suitably functionalized cyclopentane (B165970) or cyclobutane (B1203170) derivative, where the key bond formation creates the bridged structure.
Classical Total Syntheses of this compound
The classical approaches to this compound have laid the groundwork for the synthesis of this unique scaffold. These methods can be broadly categorized into photochemical rearrangements, intramolecular cyclizations, and multi-step linear syntheses.
Photochemical Rearrangement Pathways
Photochemical reactions are a cornerstone in the synthesis of strained ring systems like bicyclo[2.1.1]hexane. The intramolecular [2+2] photocycloaddition of 1,5-dienes is a primary method for constructing the core skeleton. organic-chemistry.orgrsc.org This reaction typically proceeds via the excitation of one of the double bonds to a triplet state, which then undergoes a stepwise radical cyclization to form the four-membered ring.
A notable example is the visible-light-driven intramolecular crossed [2+2] photocycloaddition of styrene (B11656) derivatives. organic-chemistry.orgacs.org This method utilizes a photosensitizer, such as an iridium complex, to facilitate the reaction under mild conditions. The resulting bicyclo[2.1.1]hexan-2-ones can then be readily reduced to the corresponding this compound. chemrxiv.orgresearchgate.net
Another important photochemical approach is the Norrish-Yang cyclization. This reaction involves the intramolecular abstraction of a γ-hydrogen by an excited carbonyl group, leading to a 1,4-biradical that can cyclize to form a cyclobutanol. While not directly forming the bicyclo[2.1.1]hexane skeleton in one step from an acyclic precursor, it has been utilized in the synthesis of functionalized bicyclo[2.1.1]hexyl derivatives. researchgate.net
The intramolecular photocycloaddition of dioxenone-alkene systems also provides a route to the bicyclo[2.1.1]hexane core. nih.govacs.org In these reactions, the dioxenone moiety acts as the photochemically active component, undergoing a [2+2] cycloaddition with a tethered alkene. The resulting cycloadduct can then be further manipulated to yield the desired bicyclo[2.1.1]hexanol.
Table 1: Examples of Photochemical Syntheses of Bicyclo[2.1.1]hexane Derivatives
| Starting Material | Reaction Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 2-phenylhexa-1,5-dien-3-one | Ir[dF(CF3)ppy]2(dtbpy))PF6 (2 mol %), CH3CN, Blue LEDs | 1-phenylbicyclo[2.1.1]hexan-2-one | 90% | chemrxiv.org |
| Styrene derivative | Ir(dFCF3ppy)2(dtbbpy)PF6, acetone, visible light | Substituted bicyclo[2.1.1]hexane | 61-99% | organic-chemistry.org |
Intramolecular Cyclization Approaches
Intramolecular cyclization reactions provide an alternative to photochemical methods for the construction of the bicyclo[2.1.1]hexane skeleton. A particularly effective method is the samarium(II) iodide (SmI2)-mediated reductive cyclization. researchgate.net This approach can be used to synthesize 2-substituted bicyclo[2.1.1]hexan-1-ols from acyclic precursors. The reaction likely proceeds through a ketyl-olefin cyclization mechanism, where the SmI2 promotes the formation of a ketyl radical that then adds to a tethered alkene.
Another strategy involves a sequential transannular pinacol (B44631) coupling and acid-catalyzed pinacol rearrangement. nih.govacs.org This two-step process starts from a cyclobutanedione derivative, which undergoes a SmI2-mediated pinacol coupling to form a bicyclo[2.1.1]hexane-1,2-diol. Subsequent treatment with acid induces a pinacol rearrangement to afford a 1-substituted bicyclo[2.1.1]hexan-2-one, a direct precursor to the target alcohol.
Table 2: Examples of Intramolecular Cyclization for Bicyclo[2.1.1]hexane Synthesis
| Starting Material | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Cyclobutanone with a tethered aldehyde/ketone | SmI2, HFIP, H2O | 2-substituted bicyclo[2.1.1]hexan-1-ol | 51-83% | researchgate.net |
Multi-step Linear Synthesis Strategies
Multi-step linear syntheses offer a high degree of modularity, allowing for the introduction of various substituents onto the bicyclo[2.1.1]hexane scaffold. A common strategy commences with a simple starting material, such as a substituted phenylacetaldehyde (B1677652), and builds the required 1,5-diene precursor through a sequence of reliable reactions.
One such sequence involves the methylenation of the starting aldehyde, for example, using Eschenmoser's salt, followed by the addition of an allyl Grignard reagent to introduce the second double bond. chemrxiv.orgresearchgate.net The resulting secondary alcohol is then oxidized to the corresponding 1,5-dien-3-one. This dienone is the key precursor for the subsequent intramolecular [2+2] photocycloaddition to form the bicyclo[2.1.1]hexan-2-one. The final step is the reduction of the ketone to the desired this compound, which can be achieved in high yield using reducing agents like sodium borohydride (B1222165). chemrxiv.org This linear approach allows for the synthesis of a variety of substituted bicyclo[2.1.1]hexan-2-ols by simply changing the starting phenylacetaldehyde derivative.
Stereoselective and Enantioselective Synthesis of this compound
The development of stereoselective and enantioselective methods for the synthesis of this compound is crucial for its application in areas such as medicinal chemistry, where the specific stereochemistry of a molecule can have a profound impact on its biological activity.
Chiral Auxiliary-Mediated Asymmetric Synthesis Routes
Chiral auxiliaries have been employed to induce stereoselectivity in the synthesis of bicyclo[2.1.1]hexane derivatives. The ionic chiral auxiliary approach has been successfully applied in asymmetric photochemical reactions. researchgate.net In this method, a chiral amine is used to form a salt with a carboxylic acid-containing substrate. In the solid state, the chiral environment of the crystal lattice directs the stereochemical outcome of the photochemical reaction, often leading to high enantiomeric excesses. For bicyclo[2.1.1]hexyl derivatives, this technique has been used in Norrish type II reactions, affording products with high enantiomeric purity. researchgate.net
While the direct application to the synthesis of this compound is not extensively detailed, the principle has been demonstrated for the bicyclic system. The chiral auxiliary is typically removed after the key stereocenter-forming step.
Table 3: Chiral Auxiliary-Mediated Asymmetric Photochemical Reactions in Bicyclic Systems
| Substrate Type | Chiral Auxiliary | Reaction Type | Enantiomeric Excess (ee) | Reference |
|---|
It is important to note that significant advances have also been made in catalyst-controlled enantioselective syntheses. For instance, the use of chiral Lewis acids to catalyze intramolecular [2+2] photocycloadditions has emerged as a powerful strategy for accessing enantioenriched bicyclo[2.1.1]hexanes. chemrxiv.orgchemrxiv.org These methods, while not strictly employing chiral auxiliaries in the classical sense, represent the forefront of asymmetric synthesis in this area.
Chiral Catalyst-Enabled Enantioselective Methodologies
The synthesis of enantioenriched bicyclo[2.1.1]hexane derivatives is crucial for their application in drug discovery, as different enantiomers can exhibit distinct biological activities. nih.govchemrxiv.org Chiral catalysts have been instrumental in achieving high levels of stereocontrol in the formation of this bicyclic system.
One prominent strategy involves the use of chiral Lewis acids in intramolecular [2+2] photocycloadditions. For instance, a rhodium-based chiral Lewis acid has been successfully employed to catalyze the enantioselective intramolecular crossed [2+2] photocycloaddition of α,β-unsaturated acyl pyrazoles. chemrxiv.org This methodology provides access to enantioenriched 1,5-disubstituted bicyclo[2.1.1]hexanes with high yields and enantioselectivities. chemrxiv.org The resulting ketone can then be stereoselectively reduced to the corresponding this compound.
Another powerful approach is the enantioselective [2π+2σ] cycloaddition of bicyclobutanes (BCBs) with various coupling partners. The use of a copper(I) catalyst with a chiral 8-quinolinyl-oxazoline ligand has been shown to be effective in the reaction between BCBs and imines, leading to the formation of chiral 2-aza-bicyclo[2.1.1]hexanes with high enantioselectivity. thieme-connect.de While this example produces an aza-analogue, the underlying principle of chiral Lewis acid catalysis to control the stereochemistry of the cycloaddition is broadly applicable. Mechanistic studies in these systems highlight the importance of the ligand in both promoting reactivity and inducing high levels of enantioselectivity, often through mechanisms involving π-π stacking interactions to stabilize the preferred transition state. thieme-connect.de
The table below summarizes key findings in chiral catalyst-enabled enantioselective syntheses relevant to the bicyclo[2.1.1]hexane core.
| Catalyst System | Reaction Type | Substrates | Key Features |
| Chiral Rhodium-based Lewis Acid | Intramolecular [2+2] photocycloaddition | α,β-unsaturated acyl pyrazoles | High yields and enantioselectivities for 1,5-disubstituted bicyclo[2.1.1]hexanes. |
| Cu(OTf)₂ with 8-quinolinyl-oxazoline ligand | [2π+2σ] cycloaddition | Bicyclobutanes and imines | Produces chiral 2-aza-bicyclo[2.1.1]hexanes with high enantioselectivity. |
Biocatalytic and Enzymatic Transformations for Chiral this compound
Biocatalysis offers a green and highly selective alternative to traditional chemical methods for the synthesis of chiral compounds. nih.gov Enzymes such as lipases and alcohol dehydrogenases (ADHs) are particularly well-suited for the preparation of enantiomerically pure alcohols, including bicyclic systems. nih.govmdpi.com
Lipase-Catalyzed Kinetic Resolution: Lipases are widely used for the kinetic resolution of racemic alcohols via enantioselective acylation or the hydrolysis of their corresponding esters. mdpi.com For a racemic mixture of this compound, a lipase (B570770) such as Candida antarctica Lipase B (CAL-B) could be employed to selectively acylate one of the enantiomers, leaving the other enantiomer as the unreacted alcohol. researchgate.net This process, typically carried out in an organic solvent with an acyl donor like vinyl acetate, can achieve high enantiomeric excess for both the acylated product and the remaining alcohol. nih.gov The efficiency of such resolutions is often high, with E-values (enantiomeric ratios) exceeding 200 in many cases for other bicyclic alcohols. nih.gov
Alcohol Dehydrogenase (ADH)-Mediated Synthesis: ADHs catalyze the reversible oxidation of alcohols to ketones and the reduction of ketones to alcohols with high stereoselectivity. nih.gov For the synthesis of a specific enantiomer of this compound, an ADH can be used for the asymmetric reduction of the corresponding ketone, bicyclo[2.1.1]hexan-2-one. This approach requires a cofactor, typically nicotinamide (B372718) adenine (B156593) dinucleotide (NADH or NADPH), which is often regenerated in situ using a coupled enzyme system, such as glucose dehydrogenase with glucose as the sacrificial substrate. mdpi.com The choice of ADH is critical, as different enzymes can exhibit opposite stereopreferences, allowing for the selective synthesis of either the (R)- or (S)-enantiomer of the alcohol. nih.gov This method has been successfully applied to a wide range of bicyclic ketones, demonstrating its potential for the synthesis of chiral this compound. mdpi.com
The following table outlines common biocatalytic strategies applicable to the synthesis of chiral this compound.
| Biocatalyst | Transformation | Key Advantages |
| Lipases (e.g., CAL-B) | Kinetic resolution via enantioselective acylation/hydrolysis | High enantioselectivity, broad substrate scope, operational simplicity. |
| Alcohol Dehydrogenases (ADHs) | Asymmetric reduction of bicyclo[2.1.1]hexan-2-one | Access to high enantiomeric purity products, potential for stereodivergent synthesis. |
Convergent and Divergent Synthetic Strategies to this compound
The construction of the bicyclo[2.1.1]hexane skeleton can be approached through both convergent and divergent synthetic strategies, offering flexibility in accessing a variety of derivatives.
A convergent synthesis involves the preparation of complex fragments of the target molecule, which are then joined together in the later stages of the synthesis. For this compound, a convergent approach could involve the synthesis of a substituted 1,5-diene precursor, followed by a key intramolecular [2+2] cycloaddition to form the bicyclic core. chemrxiv.org The precursor itself can be assembled from smaller, readily available starting materials. Once the bicyclo[2.1.1]hexan-2-one is formed, it can be reduced to the desired alcohol. This strategy allows for the independent synthesis and modification of the fragments before their assembly, which can be advantageous for complex targets.
In contrast, a divergent synthesis starts from a common intermediate that can be selectively transformed into a variety of different products by changing the reaction conditions or catalysts. nih.govsemanticscholar.org A powerful example of a divergent strategy for the synthesis of bicyclo[2.1.1]hexanes involves the reaction of bicyclo[1.1.0]butane amides with azadienes. nih.govsemanticscholar.org By carefully selecting the metal catalyst, either bicyclo[2.1.1]hexanes or cyclobutenes can be obtained as the major product. nih.govsemanticscholar.org For example, a Cu(I) catalyst promotes a formal cycloaddition to furnish the bicyclo[2.1.1]hexane scaffold, while a Au(I) catalyst facilitates an addition-elimination pathway to yield cyclobutenes. nih.govsemanticscholar.orgacs.orgcsu.edu.au This catalyst-controlled divergence provides access to structurally distinct molecular frameworks from a single set of starting materials, showcasing a highly efficient and versatile synthetic approach. nih.govsemanticscholar.orgacs.orgcsu.edu.au The resulting bicyclo[2.1.1]hexane derivatives can then be further functionalized to yield this compound.
| Strategy | Description | Application to this compound Synthesis |
| Convergent | Independent synthesis of molecular fragments followed by their assembly. | Synthesis of a 1,5-diene precursor, followed by intramolecular [2+2] cycloaddition and subsequent reduction. |
| Divergent | A common intermediate is transformed into multiple products by varying reagents or catalysts. | Catalyst-controlled reaction of bicyclo[1.1.0]butanes with azadienes to selectively form either bicyclo[2.1.1]hexanes or other products. |
Novel and Emerging Synthetic Routes to this compound
The field of organic synthesis is continuously evolving, with new technologies and catalytic systems being developed to address the challenges associated with the construction of complex molecules like this compound.
Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream, offers several advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for hazardous reactions, and greater scalability. rsc.org These benefits are particularly relevant for photochemical reactions, which are often employed in the synthesis of bicyclo[2.1.1]hexane systems. acs.org
The use of continuous flow reactors has been shown to be highly effective for intramolecular [2+2] photocycloadditions to form the bicyclo[2.1.1]hexane core. For example, a high-yielding photocycloaddition has been successfully scaled up to produce kilogram quantities of a benzoyl-protected methanoproline derivative, a bicyclo[2.1.1]hexane system, using a flow setup. This demonstrates the potential of flow chemistry to make these valuable scaffolds more accessible for large-scale applications. The precise control over irradiation time and temperature in a flow reactor can lead to higher yields and selectivities compared to batch reactions. acs.org This technology is well-suited for the synthesis of bicyclo[2.1.1]hexan-2-one precursors, which can then be converted to the target alcohol.
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in asymmetric synthesis. uniroma1.it For the construction of the bicyclo[2.1.1]hexane system, chiral Brønsted acids have shown significant promise.
An asymmetric organocatalytic approach using a confined imidodiphosphorimidate (IDPi) Brønsted acid has been developed to catalyze the formal cycloaddition of bicyclo[1.1.0]butanes (BCBs) with N-aryl imines. nih.gov This method generates chiral aza-bicyclo[2.1.1]hexanes with high enantioselectivity (up to 99:1 er) under mild conditions. nih.gov The reaction proceeds effectively with a range of BCBs featuring different functionalities, highlighting the modularity of this approach. nih.gov While this specific example leads to an aza-analogue, the development of organocatalytic methods for the all-carbon bicyclo[2.1.1]hexane system is an active area of research. The principles of activating substrates with chiral organocatalysts can be extended to other cycloaddition reactions to form the desired carbocyclic core, which can then be converted to this compound.
Stereochemical Aspects and Conformational Analysis of Bicyclo 2.1.1 Hexan 2 Ol
Elucidation of Absolute Configuration of Chiral Bicyclo[2.1.1]hexan-2-ol
This compound is a chiral molecule due to the stereocenter at the C-2 position. The determination of the absolute configuration of its enantiomers, (1R,2R) and (1S,2S), is crucial, as the three-dimensional arrangement can significantly impact its interactions in a chiral environment.
The control and verification of the absolute configuration are paramount, especially when these scaffolds are incorporated into larger, biologically active molecules. chemrxiv.org Enantioselective catalytic strategies, such as Lewis acid-catalyzed intramolecular [2+2] photocycloadditions, have been developed to synthesize enantioenriched bicyclo[2.1.1]hexane derivatives. chemrxiv.org The absolute configuration of the resulting products is often determined definitively through X-ray crystallographic analysis of a suitable crystalline derivative. sustech.edu.cn For instance, the absolute configuration of chiral 1,2-disubstituted bicyclo[2.1.1]hexanes has been successfully determined using this method, which provides unambiguous proof of the stereochemical outcome of the synthesis. sustech.edu.cn
Conformational Preferences and Dynamics of the this compound Framework
The bicyclo[2.1.1]hexane skeleton is conformationally rigid. The preferred conformation of the six-membered ring is a boat-like structure. scispace.com This is in contrast to the more flexible cyclohexane (B81311) ring, which predominantly adopts a chair conformation. The rigid nature of the bicyclo[2.1.1]hexane framework fixes the spatial relationship between substituents.
Nuclear Overhauser Effect (NOE) NMR studies have been instrumental in confirming the boat conformation. For example, in derivatives of bicyclo[2.1.1]hexane-2,3-diol, NOE enhancements between endo-protons on different bridges of the bicyclic system provide strong evidence for the boat geometry. scispace.com
Computational studies on the closely related 5-exo-substituted-bicyclo[2.1.1]hexan-2-ones have been used to probe the geometry and facial selectivity of the carbonyl group. core.ac.uk These calculations provide insight into the dihedral angles within the bicyclic system, which define its shape.
| Dihedral Angle | Value (Degrees) |
|---|---|
| C7-C2-C1-C5 | 107.5 |
| C7-C2-C1-C6 | -107.4 |
These values from the analogous ketone system highlight the puckered, non-planar nature of the bicyclic framework, which is a direct consequence of its bridged structure. The isosteric environment around the C2 carbon further emphasizes the importance of electronic effects in directing reactivity. core.ac.uk
Strain Energy and Geometric Considerations within the Bicyclo[2.1.1]hexane Skeleton
The bicyclo[2.1.1]hexane system is characterized by significant ring strain. This strain arises from the deviation of bond angles from the ideal tetrahedral angle (109.5°) and from torsional strain. The total strain energy for the parent bicyclo[2.1.1]hexane has been calculated to be substantial, with reported values in the range of 30–40 kcal/mol. Another source reports a higher strain energy for the related bicyclo[1.1.0]butanes (BCBs), which are precursors to bicyclo[2.1.1]hexanes, at 66.3 kcal/mol, indicating the high energy inherent in these compact structures. rsc.org
This high strain energy is a direct result of the molecule's geometry. The bridgehead carbons (C1 and C4) enforce a rigid structure with compressed bond angles. For instance, the bridgehead angle in bicyclo[2.1.1]hexane derivatives is approximately 85°, which is significantly smaller than the angles in less strained systems like bicyclo[2.2.1]heptane (norbornane) at ~92°. This angular strain is a key factor influencing the reactivity of the bicyclo[2.1.1]hexane framework.
| Compound System | Reported Strain Energy (kcal/mol) | Approximate Bridgehead Angle |
|---|---|---|
| Bicyclo[2.1.1]hexane | ~30-40 | ~85° |
| Bicyclo[2.2.1]heptane | 17.0 | ~92° |
| Bicyclo[1.1.0]butane | 66.3 rsc.org | N/A |
Stereochemical Resolution Techniques for Enantiopure this compound
Access to enantiomerically pure this compound is essential for its application in fields where chirality is critical, such as medicinal chemistry. chemrxiv.org Enantiopure or enantioenriched forms can be obtained through several strategies, primarily involving asymmetric synthesis or the resolution of racemic mixtures.
One powerful approach is the use of enantioselective synthesis. This involves using a chiral catalyst or auxiliary to favor the formation of one enantiomer over the other. For example, catalytic asymmetric [2π + 2σ] cycloadditions of bicyclo[1.1.0]butanes have been developed to produce highly enantioenriched bicyclo[2.1.1]hexanes. sustech.edu.cn Similarly, Lewis acid-catalyzed intramolecular photocycloadditions provide access to these structures with high enantioselectivity. chemrxiv.org
Another established method for obtaining enantiopure compounds is to start from a chiral precursor that is readily available in nature. This strategy, known as the "chiral pool" approach, has been used to prepare chiral bicyclo[2.1.1]hexane derivatives from camphor, a naturally occurring terpenoid. researchgate.net The Favorskii rearrangement of an enantiopure tetrabromoepifenchone, derived from camphor, provides a pathway to functionalized chiral bicyclo[2.1.1]hexane derivatives. researchgate.net Such methods provide a practical route for the large-scale synthesis of specific enantiomers. researchgate.net
Reactivity and Transformation Studies of Bicyclo 2.1.1 Hexan 2 Ol
Reactions Involving the Hydroxyl Group of Bicyclo[2.1.1]hexan-2-ol
The hydroxyl group at the C-2 position is the primary site of reactivity in this compound, undergoing oxidation, esterification, etherification, and nucleophilic substitution reactions.
The oxidation of the secondary alcohol, this compound, yields the corresponding ketone, Bicyclo[2.1.1]hexan-2-one. This transformation is a fundamental reaction in organic synthesis and can be achieved using a variety of oxidizing agents. Common reagents for the oxidation of secondary alcohols to ketones include chromium-based reagents (e.g., pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC)), Dess-Martin periodinane (DMP), and Swern oxidation conditions (oxalyl chloride, dimethyl sulfoxide (B87167) (DMSO), and a hindered base like triethylamine).
The product, Bicyclo[2.1.1]hexan-2-one, is a strained bicyclic ketone. Its structure and properties have been a subject of interest. The reduction of substituted Bicyclo[2.1.1]hexan-2-ones back to the corresponding alcohols has been reported, for instance, using sodium borohydride (B1222165) (NaBH4) in methanol, which proceeds in high yield. rsc.org This facile reduction underscores the accessibility of the carbonyl group despite the strained nature of the bicyclic system.
Table 1: Oxidation of Substituted this compound Derivatives
| Starting Material | Oxidizing Agent | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 1-phenylthis compound | Dess-Martin Periodinane (DMP) | 1-phenylbicyclo[2.1.1]hexan-2-one | 80 | chemrxiv.org |
| 1-(4-bromophenyl)this compound | Dess-Martin Periodinane (DMP) | 1-(4-bromophenyl)bicyclo[2.1.1]hexan-2-one | Not specified | rsc.org |
The hydroxyl group of this compound can be readily converted to esters and ethers through standard synthetic methodologies. Esterification is typically carried out by reacting the alcohol with a carboxylic acid or its derivative (e.g., acid chloride, anhydride) in the presence of an acid catalyst or a base. For example, the acetylation of a substituted this compound has been demonstrated to proceed efficiently. nih.gov
Etherification can be achieved through methods such as the Williamson ether synthesis, where the corresponding alkoxide of this compound reacts with an alkyl halide. These reactions provide a means to introduce a wide variety of functional groups at the C-2 position, further expanding the synthetic utility of this bicyclic scaffold.
Direct nucleophilic substitution at the C-2 position of this compound is challenging and often accompanied by rearrangements. The high strain of the bicyclo[2.1.1]hexane system influences the stability of carbocationic intermediates that would form in an SN1-type reaction.
Studies on the solvolysis of Bicyclo[2.1.1]hex-2-yl tosylate, a derivative of this compound, have shown that the reaction proceeds with the participation of the trans-methylene bridge, leading to the formation of a nonclassical carbocation. scispace.com This intermediate is then trapped by a nucleophile, resulting in rearranged products. For instance, the solvolysis of cis-bicyclo[2.1.1]hexane-2,3-diyl ditosylate in aqueous ethanol (B145695) yields products with a bicyclo[3.1.0]hexane skeleton. scispace.com These findings suggest that direct SN2 reactions at the C-2 position would be sterically hindered and that SN1 pathways are dominated by skeletal rearrangements.
Rearrangement Reactions of the this compound Skeleton
The strained nature of the Bicyclo[2.1.1]hexane framework makes it susceptible to rearrangement reactions, particularly under acidic or photochemical conditions.
Acid-catalyzed reactions of Bicyclo[2.1.1]hexane derivatives often lead to skeletal rearrangements. A notable example is the pinacol (B44631) rearrangement of vicinal diols on the bicyclo[2.1.1]hexane framework. nih.govacs.org For instance, the treatment of 2-substituted bicyclo[2.1.1]hexane-1,2-diols with an acid catalyst, such as p-toluenesulfonic acid (p-TsOH), results in a 1,2-alkyl shift to produce 1-substituted Bicyclo[2.1.1]hexan-2-ones. nih.govacs.org
The mechanism of this rearrangement involves the protonation of one of the hydroxyl groups, followed by the loss of water to form a carbocation. The subsequent migration of an adjacent alkyl group from the bicyclic framework leads to the formation of the more stable ketone. The selectivity of this rearrangement is influenced by the stability of the intermediate carbocation.
Table 2: Acid-Catalyzed Pinacol Rearrangement to form 1-Substituted Bicyclo[2.1.1]hexan-2-ones
| Substrate | Acid Catalyst | Product | Reference |
|---|
Photochemical reactions provide an alternative pathway for the rearrangement and functionalization of the Bicyclo[2.1.1]hexane skeleton. The irradiation of Bicyclo[2.1.1]hexyl derivatives can induce a variety of transformations. For example, the irradiation of methyl bicyclo[2.1.1]hexane-5-carbonylbenzoate leads to both Norrish type II cyclization and cleavage products. researchgate.netresearchgate.net
The Yang photocyclization, which involves intramolecular hydrogen abstraction by an excited carbonyl group, has also been observed in Bicyclo[2.1.1]hexyl systems. researchgate.net Furthermore, the photochemical Wolff rearrangement of a 3-diazobicyclo[2.2.1]heptan-2-one derivative has been utilized as a synthetic route to the bicyclo[2.1.1]hexane framework, highlighting the utility of photochemical methods in accessing and modifying this strained ring system.
Thermally Induced Rearrangement Pathways
The thermal behavior of the bicyclo[2.1.1]hexane skeleton is characterized by rearrangements that relieve its significant ring strain. While direct pyrolysis studies on this compound are not extensively detailed in the literature, investigations into the parent hydrocarbon and related radicals provide significant insight into the likely pathways.
The pyrolysis of bicyclo[2.1.1]hexane in the vapor phase between 327°C and 366°C results in a clean isomerization to 1,5-hexadiene (B165246) as the sole product scribd.com. This transformation is a unimolecular, first-order reaction that proceeds via the cleavage of the C1-C4 bridgehead bond to form a diradical intermediate, which then undergoes further rearrangement.
A highly relevant thermal rearrangement involves the bicyclo[2.1.1]hexan-2-yl radical, which can be generated from the corresponding alcohol. At temperatures above 250 K, this radical undergoes a rapid ring-opening reaction via β-scission rsc.org. This process involves the cleavage of the C1-C2 bond to form the more stable, unstrained cyclopent-3-enylmethyl radical. Both the bicyclic radical and its ring-opened isomer have been observed and characterized by electron paramagnetic resonance (e.p.r.) spectroscopy rsc.org. This rearrangement highlights a key thermally accessible pathway for cleaving the strained framework, driven by the release of steric energy.
Ring-Opening and Ring-Expansion Reactions of this compound Derivatives
Derivatives of this compound, particularly the corresponding ketone, bicyclo[2.1.1]hexan-2-one, are valuable substrates for skeletal transformations leading to ring-opened or ring-expanded products.
Ring-Opening Reactions: As discussed previously, the most prominent ring-opening reaction is the β-scission of the bicyclo[2.1.1]hexan-2-yl radical, which is readily formed from bicyclo[2.1.1]hexane by hydrogen abstraction rsc.org. This thermally induced process efficiently converts the strained bicyclic system into a monocyclic cyclopentene (B43876) derivative.
Ring-Expansion Reactions: Ring-expansion reactions of bicyclo[2.1.1]hexan-2-one provide access to seven-membered heterocyclic systems. Two classic name reactions have been successfully applied:
Baeyer-Villiger Oxidation: The oxidation of bicyclo[2.1.1]hexan-2-one derivatives with a peroxy acid, such as meta-chloroperoxybenzoic acid (mCPBA), results in a Baeyer-Villiger rearrangement. This reaction inserts an oxygen atom adjacent to the carbonyl group, converting the bicyclic ketone into a seven-membered lactone, an oxabicyclo[3.1.1]heptan-2-one researchgate.net. The regioselectivity of the oxygen insertion is governed by the migratory aptitude of the adjacent carbon atoms, with the more substituted bridgehead carbon typically migrating chemistrysteps.com.
Schmidt Reaction: The reaction of bicyclo[2.1.1]hexan-2-one with hydrazoic acid (HN₃) or an alkyl azide (B81097) in the presence of a strong acid catalyst leads to a Schmidt reaction researchgate.netresearchgate.net. This transformation inserts a nitrogen atom into the ring, affording a seven-membered lactam, an azabicyclo[3.1.1]heptan-2-one.
These reactions are summarized in the table below.
| Starting Material | Reagents | Reaction Type | Product |
| Bicyclo[2.1.1]hexan-2-one | mCPBA | Baeyer-Villiger Oxidation | Oxabicyclo[3.1.1]heptan-2-one |
| Bicyclo[2.1.1]hexan-2-one | HN₃, H⁺ | Schmidt Reaction | Azabicyclo[3.1.1]heptan-2-one |
Furthermore, acid-catalyzed pinacol rearrangements of 1,2-diols on the bicyclo[2.1.1]hexane framework serve as another important skeletal transformation. While not a ring-expansion, this reaction proceeds through a carbocation intermediate to yield substituted bicyclo[2.1.1]hexan-2-ones, demonstrating the utility of rearrangement reactions in modifying the core structure acs.orgnih.gov.
Functionalization of the this compound Carbon Skeleton (excluding C-2)
Directing functionalization to positions other than the activated C-2 carbon is crucial for creating diverse derivatives. Research has focused on C-H functionalization at the bridgehead (C-1 and C-4) and bridge (C-5 and C-6) positions.
One of the most effective methods for bridgehead functionalization is the iridium-catalyzed borylation of tertiary C-H bonds escholarship.org. This reaction selectively installs a boronic ester group at the C-1 position of the bicyclo[2.1.1]hexane skeleton. The resulting organoboron compound is a versatile intermediate that can be converted into a wide array of functional groups through subsequent cross-coupling reactions.
Radical reactions also offer pathways for selective functionalization. Studies using bis(trimethylsilyl)aminyl radicals have shown that hydrogen abstraction can occur at the bridgehead C-1 position in addition to the methylene (B1212753) C-2 position, indicating the comparable reactivity of the bridgehead C-H bond rsc.org.
Syntheses of 2,5-disubstituted bicyclo[2.1.1]hexanes have also been developed, demonstrating that the C-5 position can be functionalized through strategies involving [2+2] cycloadditions or targeted C-H functionalization approaches rsc.org. These methods provide access to building blocks where substituents are installed on the opposing five-membered ring portion of the skeleton, away from the C-2 position.
Investigation of Reaction Kinetics and Thermodynamics for this compound Transformations
The high ring strain of the bicyclo[2.1.1]hexane system is a dominant factor in the thermodynamics and kinetics of its transformations. The strain energy, estimated at 38.0 kcal/mol, provides a substantial thermodynamic driving force for reactions that lead to less strained products swarthmore.edu. This is reflected in the high enthalpy of hydrogenation (-171 kJ/mol or -40.9 kcal/mol) observed for the conversion of bicyclo[2.1.1]hex-2-ene to bicyclo[2.1.1]hexane, which indicates the energy released upon saturation of one part of the strained system nist.gov.
Kinetic studies have provided quantitative data on the rates of rearrangement. The thermal isomerization of the parent hydrocarbon, bicyclo[2.1.1]hexane, to 1,5-hexadiene follows first-order kinetics scribd.com. The rate constant for this process is governed by a significant activation energy barrier, which must be overcome to initiate the bond-cleavage process.
More specific kinetic parameters have been determined for the ring-opening of radical derivatives. The bicyclo[2.1.1]hexan-1-ylmethyl radical, a close analog to the 2-yl radical, rearranges with an activation energy (Ea) of 9.3 ± 0.5 kcal/mol and a pre-exponential factor (log A) of 12.0 ± 1.0 rsc.orgresearchgate.net. This relatively low activation barrier underscores how the relief of ring strain facilitates rapid rearrangement, even at moderate temperatures.
Solvolysis studies on bicyclo[2.1.1]hex-2-yl tosylate provide further kinetic insight. The rate of solvolysis is significantly enhanced compared to analogous, less strained systems, reflecting the thermodynamic favorability of forming a carbocation intermediate where strain can be partially relieved through rearrangement scispace.com.
The table below summarizes key kinetic and thermodynamic data for the bicyclo[2.1.1]hexane system.
| Transformation | Parameter | Value | Reference |
| Ring Strain Energy | Strain Energy | 38.0 kcal/mol | swarthmore.edu |
| Hydrogenation of Bicyclo[2.1.1]hex-2-ene | ΔrH° | -171 kJ/mol | nist.gov |
| Ring-opening of Bicyclo[2.1.1]hexan-1-ylmethyl radical | Activation Energy (Ea) | 9.3 ± 0.5 kcal/mol | rsc.orgresearchgate.net |
| Ring-opening of Bicyclo[2.1.1]hexan-1-ylmethyl radical | Pre-exponential Factor (log A) | 12.0 ± 1.0 s⁻¹ | rsc.orgresearchgate.net |
Theoretical and Computational Studies of Bicyclo 2.1.1 Hexan 2 Ol
Quantum Chemical Calculations on Bicyclo[2.1.1]hexan-2-ol
Quantum chemical calculations are fundamental to understanding the intrinsic properties of this compound at the atomic and electronic levels.
The electronic structure of this compound is characterized by its unique bridged architecture, which induces significant ring strain and influences bonding. Computational analyses, such as Natural Bond Orbital (NBO) analysis, reveal the nature of orbital interactions and charge distribution within the molecule.
In the related bicyclo[2.1.1]hexan-2-one system, studies have shown that the interaction energies between donor (σ) and acceptor (π) orbitals can predict facial selectivity in nucleophilic additions. core.ac.uk For instance, the interaction energies between the σ(C1-C5) and σ(C1-C6) donor orbitals and the π(C2=O) acceptor orbital have been calculated to understand the preferred direction of nucleophilic attack. core.ac.ukstudylib.net While specific calculations for this compound are not detailed in the provided results, the principles from the ketone analogue are transferable. The presence of the hydroxyl group in place of the carbonyl would alter the electronic landscape, with the oxygen's lone pairs and the C-O bond influencing the molecule's electrostatic potential and frontier molecular orbitals.
Computational methods are employed to find the most stable three-dimensional arrangement of atoms in this compound, a process known as energy minimization. Due to the rigid bicyclic core, the conformational flexibility of this compound is limited compared to acyclic alcohols. The primary conformational variable is the orientation of the hydroxyl group.
Two main conformers can be envisioned: one where the hydroxyl group is in an exo position and another where it is in an endo position. Quantum chemical calculations can determine the relative energies of these conformers, indicating which is more stable. For instance, in the parent bicyclo[2.1.1]hexane, the boat conformation is a key feature. pageplace.de The stereochemistry of substituents is designated by the prefixes exo and endo to indicate their position relative to the main ring bridge. pageplace.de Computational studies on substituted bicyclo[2.1.1]hexanes have been performed to understand their stereochemistry and the influence of substituents on their stability. core.ac.ukresearchgate.net
Molecular Dynamics Simulations of this compound and its Interactions
Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of this compound over time, including its interactions with other molecules or a solvent. These simulations can reveal information about the molecule's flexibility, solvation, and how it might bind to a receptor site.
While specific MD simulations for this compound were not found, simulations have been used to study related bicyclic systems. For example, MD simulations of other bicyclic compounds have been used to investigate their behavior at different temperatures and to understand exchange phenomena. mdpi-res.com In the context of drug discovery, MD simulations are crucial for assessing the binding of bicyclic scaffolds, which are increasingly used as bioisosteres for aromatic rings, to their biological targets. japsonline.comsustech.edu.cn Such simulations for this compound could elucidate its interactions in a biological environment.
Prediction of Reactivity, Reaction Pathways, and Transition States via Computational Methods
Computational chemistry is a powerful tool for predicting the reactivity of molecules like this compound and for mapping out potential reaction pathways. By calculating the energies of reactants, products, and transition states, chemists can determine the feasibility and likely outcome of a chemical reaction.
For the related bicyclo[2.1.1]hexan-2-one, computational models have been successfully used to predict the stereoselectivity of nucleophilic additions. core.ac.ukstudylib.net Different levels of theory, from semi-empirical methods to density functional theory (DFT) and ab initio methods, have been employed to calculate the transition state energies for hydride attack from the syn and anti faces of the carbonyl group. core.ac.ukstudylib.net These studies highlight the interplay of electrostatic and orbital effects in determining the reaction outcome. core.ac.uk Similar computational approaches could be applied to predict the reactivity of this compound in reactions such as oxidation, esterification, or substitution. For example, the solvolysis of bicyclo[2.1.1]hex-2-yl sulfonates has been studied computationally to understand the formation of nonclassical carbocations. scispace.com
Calculation of Strain Energy and Orbital Interactions in the Bicyclo[2.1.1]hexane System
The bicyclo[2.1.1]hexane framework is inherently strained due to the geometric constraints of its fused rings. The strain energy is the excess energy of the molecule compared to a hypothetical strain-free reference compound.
A method for the direct computation of hydrocarbon strain energies using computational group equivalents has been developed, providing strain energy values for various levels of electronic structure theory. swarthmore.edu For bicyclo[2.1.1]hexane, the calculated strain energy is significant, with values around 38-39 kcal/mol depending on the computational method used. mdpi-res.comswarthmore.edu This high strain energy is a key factor influencing the reactivity of the system.
Orbital interactions within the bicyclo[2.1.1]hexane system are also a subject of computational study. The unique geometry leads to through-bond and through-space interactions between orbitals that can have significant chemical consequences. acs.org For example, the interaction between the bridgehead carbons and the other atoms in the scaffold can influence the molecule's electronic properties and reactivity. diva-portal.org
Spectroscopic Property Prediction (Methodological Focus) for this compound
Computational methods are widely used to predict the spectroscopic properties of molecules, which can be a valuable aid in their experimental characterization.
For this compound, quantum chemical calculations can predict its nuclear magnetic resonance (NMR) chemical shifts and coupling constants, as well as its infrared (IR) vibrational frequencies. While specific predictions for the alcohol are not available in the search results, studies on related compounds demonstrate the methodology. For instance, the 13C NMR spectra of substituted bicyclo[2.1.1]hexan-2-one derivatives have been reported and computationally analyzed. core.ac.uk The prediction of these spectra typically involves geometry optimization of the molecule followed by the calculation of the relevant spectroscopic parameters at a suitable level of theory. For example, DFT methods are commonly used for this purpose. The predicted spectra can then be compared with experimental data to confirm the structure of the molecule. researchgate.net
Interactive Data Tables
Table 1: Calculated Strain Energies for Bicyclo[2.1.1]hexane
| Computational Method | Strain Energy (kcal/mol) |
|---|---|
| W1BD | 38.0 |
| G-4 | 38.2 |
| CBS-APNO | 37.7 |
| CBS-QB3 | 37.3 |
| M062X/6-31+G(2df,p) | 39.3 |
Data sourced from a study on direct computation of hydrocarbon strain energies. swarthmore.edu
Table 2: Predicted Relative Energies for Nucleophilic Addition to Substituted Bicyclo[2.1.1]hexan-2-ones
| Substituent (R) | Hydride Model (B3LYP/6-31G*) | Transition State (B3LYP/6-31G*) |
|---|---|---|
| CN | 1.28 | 1.36 |
| COOMe | -1.95 | -0.57 |
| CCH | -0.15 | -0.67 |
| CH2OH | -1.03 | -1.17 |
| CH2CH3 | -1.89 | -2.72 |
| CH=CH2 | -1.46 | -2.37 |
A positive value indicates a preference for syn-face addition, while a negative value indicates a preference for anti-face addition. Energies are in kcal/mol. studylib.net
Advanced Analytical Methodologies for Bicyclo 2.1.1 Hexan 2 Ol Research
Chromatographic Techniques for Purity Assessment and Stereoisomer Separation
Chromatographic methods are indispensable for the isolation and purification of Bicyclo[2.1.1]hexan-2-ol and for the separation of its stereoisomers. The choice of technique is dictated by the volatility and polarity of the analyte.
Gas Chromatography (GC) for Volatile this compound Derivatives
Gas chromatography is a powerful technique for the analysis of volatile compounds and is well-suited for the purity assessment of this compound and its more volatile derivatives. When coupled with a mass spectrometer (GC-MS), it provides an unparalleled tool for separation and structural identification.
Typically, a non-polar or medium-polarity capillary column is employed for the separation. The choice of stationary phase is critical for achieving optimal resolution. Common phases include polysiloxanes, which separate compounds based on their boiling points and polarity. A flame ionization detector (FID) is commonly used for quantification due to its high sensitivity towards organic compounds.
Table 1: Illustrative GC Conditions for Analysis of Bicyclic Alcohols
| Parameter | Condition |
| Column | HP-5MS (5% Phenyl Methyl Siloxane) |
| Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 50 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold 5 min |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Detector Temperature | 280 °C |
This table presents a general set of conditions that can be adapted for the analysis of this compound and its derivatives. Optimization of the temperature program and flow rate may be required for specific applications.
High-Performance Liquid Chromatography (HPLC) for Compound Purity
For less volatile derivatives or for preparative scale purification, high-performance liquid chromatography (HPLC) is the method of choice. The purity of synthesized this compound can be effectively determined using reversed-phase HPLC, where a non-polar stationary phase is used with a polar mobile phase.
A common stationary phase is C18-silica, which separates compounds based on their hydrophobicity. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. A UV detector is often employed if the molecule contains a chromophore; otherwise, a refractive index detector (RID) or an evaporative light scattering detector (ELSD) can be used.
Table 2: General HPLC Conditions for Purity Analysis of Polar Organic Compounds
| Parameter | Condition |
| Column | C18 reversed-phase |
| Dimensions | 150 mm x 4.6 mm ID, 5 µm particle size |
| Mobile Phase | Isocratic or gradient elution with Water/Acetonitrile or Water/Methanol |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
| Detector | UV-Vis, RID, or ELSD |
These conditions provide a starting point for developing a purity assessment method for this compound. The mobile phase composition and gradient will need to be optimized for the specific compound.
Chiral Chromatography for Enantiomeric Excess Determination
Since this compound is a chiral molecule, determining the enantiomeric excess (e.e.) of a sample is crucial, especially in the context of asymmetric synthesis or biological studies. Chiral chromatography, using either GC or HPLC with a chiral stationary phase (CSP), is the most direct and accurate method for this purpose.
For chiral GC, cyclodextrin-based CSPs are often effective for separating the enantiomers of cyclic alcohols. researchgate.net The derivatized cyclodextrins create a chiral environment that allows for differential interaction with the two enantiomers, leading to their separation.
In chiral HPLC, a variety of CSPs are available, with polysaccharide-based phases (e.g., cellulose (B213188) or amylose (B160209) derivatives) being particularly versatile for the separation of a wide range of chiral compounds, including alcohols. phenomenex.com The choice of mobile phase, typically a mixture of alkanes and an alcohol modifier (e.g., hexane/isopropanol), is critical for achieving enantioseparation. researchgate.net
Spectroscopic Approaches for Structural Elucidation and Confirmation
Spectroscopic techniques are fundamental for the structural elucidation and confirmation of this compound. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about the carbon-hydrogen framework and the functional groups present in the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies
NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules. Both ¹H and ¹³C NMR are routinely used to characterize this compound and its derivatives. rsc.org
The ¹H NMR spectrum provides information about the chemical environment of each proton, their connectivity through spin-spin coupling, and their spatial orientation through the magnitude of coupling constants and Nuclear Overhauser Effect (NOE) experiments. The complex and rigid bicyclic framework of this compound results in a complex ¹H NMR spectrum with distinct chemical shifts and coupling patterns for the exo and endo protons.
The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule and their chemical environment. The chemical shift of the carbon atom bearing the hydroxyl group is a key diagnostic signal.
Table 3: Representative ¹³C NMR Chemical Shifts for Substituted this compound Derivatives
| Compound | C2 (Carbon bearing OH) Chemical Shift (δ, ppm) |
| 1-phenylthis compound | 76.05 rsc.org |
| 1-(4-bromophenyl)this compound | 75.98 rsc.org |
| 1-(p-tolyl)this compound | 76.03 d-nb.info |
| 1-(4-fluorophenyl)this compound | 75.98 rsc.org |
Data obtained from supporting information of cited literature and recorded in CDCl₃. The chemical shift of C2 is influenced by the substituent at the C1 position.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, the IR spectrum is characterized by specific absorption bands that confirm the presence of the hydroxyl (-OH) group and the saturated bicyclic alkane structure.
The most prominent feature in the IR spectrum of this compound is the O-H stretching vibration, which appears as a strong, broad band in the region of 3200-3600 cm⁻¹. The C-O stretching vibration is also characteristic and typically appears in the 1000-1260 cm⁻¹ region. The C-H stretching vibrations of the saturated bicyclic system are observed just below 3000 cm⁻¹.
Table 4: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| O-H | Stretching | 3200 - 3600 (broad, strong) |
| C-H (sp³) | Stretching | 2850 - 3000 |
| C-O | Stretching | 1000 - 1260 |
This table provides the expected ranges for the key functional groups in this compound. The exact position and shape of the bands can provide further structural information.
Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Analysis
Mass spectrometry is an indispensable tool for the characterization of this compound, providing precise information on its molecular weight, formula, and structural features through fragmentation analysis. The molecular formula of this compound is C₆H₁₀O, corresponding to a monoisotopic mass of approximately 98.073 Da. acs.orgescholarship.org High-resolution mass spectrometry (HRMS) can confirm this elemental composition with high accuracy.
Ion mobility-mass spectrometry is a technique that provides information about the three-dimensional shape of an ion. A key parameter derived from this method is the collision cross-section (CCS), which is a measure of the ion's size and shape in the gas phase. While experimental CCS values for this compound are not widely published, predicted values for various adducts have been calculated and serve as a useful reference for its identification.
Table 1: Predicted Collision Cross Section (CCS) Data for this compound Adducts
| Adduct | m/z (mass/charge) | Predicted CCS (Ų) |
| [M+H]⁺ | 99.080442 | 121.5 |
| [M+Na]⁺ | 121.06238 | 128.2 |
| [M+K]⁺ | 137.03632 | 129.7 |
| [M+NH₄]⁺ | 116.10699 | 145.1 |
| [M+H-H₂O]⁺ | 81.070426 | 115.6 |
| [M-H]⁻ | 97.065890 | 122.0 |
| [M+HCOO]⁻ | 143.07137 | 139.8 |
| [M+CH₃COO]⁻ | 157.08702 | 170.5 |
This data is computationally predicted and sourced from PubChemLite. acs.org
The fragmentation of bicyclic systems under electron ionization (EI) can be complex. For bridged systems like Bicyclo[2.1.1]hexane, fragmentation is often governed by the relief of ring strain. A characteristic fragmentation pathway for systems containing a four-membered ring is the loss of a neutral ethylene (B1197577) molecule (C₂H₄) via a retro-[2+2] cycloaddition. nih.gov In the case of this compound, initial loss of water from the molecular ion would yield a bicyclic alkene radical cation, which could then undergo further fragmentation. The study of its derivatives, such as 1-(4-bromophenyl)this compound, often utilizes soft ionization techniques like electrospray ionization (ESI) which typically show a prominent protonated molecular ion ([M+H]⁺), aiding in molecular weight determination. nih.gov
X-ray Crystallography for Solid-State Structure Determination of this compound and its Derivatives
The Bicyclo[2.1.1]hexane framework is of significant interest as a bioisostere for ortho-substituted phenyl rings in medicinal chemistry. chemrxiv.org X-ray crystallography has been crucial in validating this concept by providing exact geometric parameters, such as the distance and angular relationship between substituents, which can be compared to those of the aromatic systems they are designed to mimic. chemrxiv.orgnih.gov For instance, crystallographic analysis of 1,5-disubstituted bicyclo[2.1.1]hexanes has confirmed that their rigid, three-dimensional scaffold effectively mimics the spatial orientation of substituents on an ortho-substituted benzene (B151609) ring. chemrxiv.org
Furthermore, in photochemical studies of bicyclo[2.1.1]hexyl derivatives, X-ray crystallography has been used to rationalize the observed product distribution. researchgate.netresearchgate.net The solid-state conformation of the starting material, as determined by crystallography, can provide insights into which intramolecular hydrogen abstractions or cyclization pathways are geometrically feasible. For example, the determination of the absolute configuration of chiral ester derivatives of bicyclic alcohols by single-crystal X-ray diffraction has been used to establish the stereochemical outcome of asymmetric reactions. acs.org
Advanced Techniques for Mechanistic Studies (e.g., Kinetic Isotope Effects, in-situ Spectroscopy)
Understanding the reaction mechanisms involving this compound and its related compounds relies on advanced analytical techniques that can probe reaction intermediates and transition states.
Kinetic Isotope Effects (KIEs) are a powerful tool for determining the rate-limiting step of a reaction and elucidating the geometry of transition states. This is achieved by measuring the change in reaction rate when an atom in the reactant is replaced by one of its heavier isotopes (e.g., hydrogen with deuterium). For reactions involving this compound, such as oxidation of the alcohol or substitution reactions, measuring the KIE upon deuteration of the C-H bond at the alcohol carbon (C2) or the O-H bond could reveal whether the cleavage of these specific bonds is involved in the rate-determining step.
In-situ Spectroscopy , such as in-situ NMR or IR spectroscopy, allows for the real-time monitoring of a chemical reaction. This provides direct information on the concentration of reactants, products, and any observable intermediates as the reaction progresses. For example, in the synthesis of the bicyclo[2.1.1]hexane skeleton via photocatalytic [2+2] cycloadditions, mechanistic studies propose the involvement of radical cation intermediates. rsc.org In-situ spectroscopic techniques could potentially be used to detect these transient species or to follow the kinetics of their formation and decay, providing experimental support for the proposed mechanism. These advanced methods are crucial for building a complete picture of the reactivity and mechanistic pathways of this strained bicyclic system.
Derivatives and Analogues of Bicyclo 2.1.1 Hexan 2 Ol
Synthesis of Functionalized Bicyclo[2.1.1]hexan-2-ol Derivatives
The introduction of functional groups onto the this compound scaffold is crucial for its utility as a versatile chemical building block. Various synthetic methodologies have been developed to achieve this, often focusing on the generation of the core bicyclic structure with a precursor to the hydroxyl group or direct functionalization.
One prominent method involves the photocatalytic intramolecular [2+2] cycloaddition of 1,5-dienes. This approach allows for the creation of polysubstituted bicyclo[2.1.1]hexanes, including those with an unprotected alcohol at the bridge 2-position. researchgate.net For instance, a 1,2,4,5-tetrasubstituted bicyclo[2.1.1]hexane containing an unprotected alcohol at the C2 position has been synthesized, showcasing the method's ability to generate highly functionalized and sterically congested scaffolds. researchgate.net
Another versatile route to functionalized bicyclo[2.1.1]hexan-2-ols involves the reduction of the corresponding bicyclo[2.1.1]hexan-2-ones. These ketones can be synthesized through various means, including a sequential samarium(II) iodide-mediated transannular pinacol (B44631) coupling followed by an acid-catalyzed pinacol rearrangement of cyclobutanedione derivatives. nih.gov The resulting 1-substituted bicyclo[2.1.1]hexan-2-ones can then be reduced to the corresponding alcohols using standard reducing agents like sodium borohydride (B1222165). nih.govchemrxiv.org This two-step process provides access to a range of 1-substituted bicyclo[2.1.1]hexan-2-ols with diverse functionalities. chemrxiv.org
A modular approach based on the photochemical [2+2] cycloaddition to form 1,2-disubstituted bicyclo[2.1.1]hexane systems bearing a ketone has also been reported. chemrxiv.org The resulting ketones can be readily reduced to the corresponding secondary alcohols in excellent yields, providing a flexible entry to various decorated this compound derivatives. chemrxiv.org
Exploration of Related Bicyclo[2.1.1]hexane Derivatives with Varied Substituents
The strategic placement of various substituents on the bicyclo[2.1.1]hexane core is essential for its application as a bioisostere, allowing for the mimicry of different substitution patterns of aromatic rings. Research has focused on developing synthetic methods that provide access to a wide array of substitution patterns beyond simple bridgehead functionalization.
A visible light-mediated photocatalytic [2+2] cycloaddition of 1,5-hexadienes has been shown to provide access to bicyclo[2.1.1]hexanes with at least 11 distinct substitution patterns. nih.gov This method enables the synthesis of bridge-substituted structures that can act as bioisosteres for ortho-, meta-, and polysubstituted benzenes. nih.govrsc.org The ability to introduce substituents at the bridge positions is a significant advancement, opening up new avenues for molecular design. rsc.org
The synthesis of 1,2-disubstituted and 1,5-disubstituted bicyclo[2.1.1]hexanes has been a particular focus, as these can serve as saturated bioisosteres of ortho-substituted phenyl rings. chemrxiv.org An enantioselective catalytic strategy based on a Lewis acid-catalyzed [2+2] photocycloaddition has been developed to obtain enantioenriched 1,5-disubstituted bicyclo[2.1.1]hexanes. chemrxiv.org Furthermore, methods for the synthesis of 1,3-disubstituted derivatives have also been explored, which can act as meta-benzene bioisosteres. nih.gov
Late-stage functionalization approaches are also being employed to diversify the substitution patterns on pre-formed bicyclo[2.1.1]hexane cores. For example, the aromatic ring of a 1-phenylbicyclo[2.1.1]hexan-2-one derivative can be functionalized through nitration or Suzuki cross-coupling reactions before reduction to the corresponding alcohol, providing access to a wider range of derivatives. rsc.org
Application of this compound as a Building Block for More Complex Chemical Structures
The true value of this compound and its derivatives lies in their utility as versatile intermediates for the construction of more complex and biologically relevant molecules. The rigid bicyclic scaffold, combined with the reactive hydroxyl group, allows for its incorporation into larger structures, influencing their conformation and physicochemical properties.
A notable example is the synthesis of an sp³-rich analog of nitazoxanide (B1678950), a broad-spectrum antiparasitic and antiviral agent. nih.gov In this synthesis, a 1-substituted bicyclo[2.1.1]hexan-2-one serves as a key intermediate. The ketone is first reduced to the corresponding alcohol, which is then acetylated. Subsequent oxidative cleavage of a phenyl group and amide coupling yields the final nitazoxanide analog. nih.gov This demonstrates the potential of these bicyclic ketones and their alcohol derivatives as building blocks in drug discovery. nih.gov
The carbonyl group of bicyclo[2.1.1]hexan-2-one, the direct precursor to the alcohol, can also be used as a handle for various transformations. Wittig and Horner-Wadsworth-Emmons reactions can be employed to introduce exocyclic double bonds, which can be further functionalized. rsc.org Ring-expansion reactions, such as the Baeyer-Villiger rearrangement to form a lactone or a Schmidt reaction to form a lactam, have also been successfully performed on the bicyclo[2.1.1]hexan-2-one core, further expanding its synthetic utility. rsc.org The resulting bicyclo[2.1.1]hexane-containing drug analogues have been evaluated in cancer cell viability studies, showing that the stereochemistry of the bicyclic core can have a significant impact on biological activity. chemrxiv.org
Investigation of Heteroatom-Containing Analogues of this compound
Replacing one of the carbon atoms in the bicyclo[2.1.1]hexane skeleton with a heteroatom, such as oxygen, nitrogen, or sulfur, leads to a class of analogues with modified properties. These heteroatomic scaffolds are of great interest in medicinal chemistry as they can influence factors like solubility, metabolic stability, and lipophilicity.
2-Oxabicyclo[2.1.1]hexanes: The synthesis of 2-oxabicyclo[2.1.1]hexanes has been achieved through several methods. A general approach involves an iodocyclization reaction to produce derivatives with two or three exit vectors for further functionalization. enamine.netnih.govresearchgate.net Another strategy utilizes a visible-light-induced triplet energy transfer-catalyzed reaction between benzoylformate esters and bicyclo[1.1.0]butanes to access polysubstituted 2-oxabicyclo[2.1.1]hexanes. acs.org A photocatalytic [2π + 2σ] cycloaddition between bicyclo[1.1.0]butanes and aldehydes, enhanced by cobalt, also provides an efficient route to this scaffold. rsc.orgsemanticscholar.org These oxa-analogues have been validated as bioisosteres of ortho- and meta-substituted benzenes. enamine.netnih.gov
2-Azabicyclo[2.1.1]hexanes: The synthesis of the 2-azabicyclo[2.1.1]hexane ring system has been accomplished through various routes. One method starts from cis-cyclobut-3-ene-1,2-dicarboxylic anhydride (B1165640) and involves a key stereoselective electrophilic addition and subsequent ring closure. researchgate.net More recently, an enantioselective zinc-catalyzed (3+2) cycloaddition of bicyclo[1.1.0]butanes with imines has been reported for the efficient synthesis of valuable azabicyclo[2.1.1]hexanes. researchgate.net Enantioenriched derivatives have also been accessed through a [2π+2σ] cycloaddition between bicyclobutanes and imines, highlighting the importance of stereocontrol in the synthesis of these bioisosteres. thieme-connect.de A review of the synthesis and reactions of 1-, 2-, and 5-azabicyclo[2.1.1]hexanes has been published, indicating a broad interest in this class of compounds. psu.edu A divergent synthesis of 1-azabicyclo[2.1.1]hexanes via photoinduced palladium catalysis has also been developed. acs.org
2-Thiabicyclo[2.1.1]hexanes: A novel approach to the 2-thiabicyclo[2.1.1]hexane scaffold has been developed through the (3+2)-cycloaddition of highly reactive bicyclo[1.1.0]butanes and thioketones. rsc.orgnih.gov This reaction proceeds under ambient conditions without the need for catalysts or light, providing a straightforward entry into this previously challenging-to-synthesize skeleton. rsc.orgnih.gov
Applications of Bicyclo 2.1.1 Hexan 2 Ol in Specialized Chemical Fields
Bicyclo[2.1.1]hexan-2-ol as a Rigid Scaffold in Ligand Design and Organocatalysis
The conformationally restricted nature of the bicyclo[2.1.1]hexane scaffold makes it an attractive component in the design of ligands for metal catalysis and in the development of organocatalysts. The defined spatial orientation of substituents on this framework can lead to high levels of stereocontrol in chemical reactions.
The rigid bicyclo[2.1.1]hexane core serves as an innovative molecular scaffold for the construction of pharmaceutical molecules. core.ac.uk Its significant three-dimensional character is instrumental in optimizing biological activity and circumventing metabolic degradation. enamine.net The defined geometry of the scaffold allows for the precise positioning of binding groups in a ligand, which can enhance its affinity and selectivity for a target receptor or enzyme. While direct applications of this compound in commercially significant organocatalysis are still emerging, the broader class of bicyclo[2.1.1]hexane derivatives is being explored for its potential. For instance, the synthesis of chiral azabicyclo[2.1.1]hexanes through asymmetric organocatalysis highlights the compatibility of this scaffold with modern catalytic methods. nih.gov
The value of the bicyclo[2.1.1]hexane framework is underscored by its growing use as a bioisostere for ortho- and meta-substituted benzene (B151609) rings, a concept that is central to modern medicinal chemistry's "escape from flatland" strategy. nih.govenamine.net This approach seeks to replace flat, aromatic structures with three-dimensional, saturated scaffolds to improve physicochemical properties of drug candidates. nih.gov
| Characteristic | Bicyclo[2.1.1]hexane Scaffold | Substituted Benzene Ring |
|---|---|---|
| Geometry | Three-dimensional, rigid | Planar, relatively flexible |
| sp³ Character | High | Low (primarily sp²) |
| Bioisosteric Replacement | ortho- and meta-substituents | Not applicable |
| Potential Advantages in Ligand Design | Improved metabolic stability, enhanced solubility, precise vector positioning | Well-established chemistry, electronic versatility |
Potential as a Building Block in Advanced Materials Science (e.g., unique polymers, liquid crystals)
While the bicyclo[2.1.1]hexane scaffold possesses properties that could be advantageous in materials science, such as rigidity and thermal stability, its application in the synthesis of unique polymers or liquid crystals is not yet well-documented in publicly available research. The synthetic challenges and cost associated with producing bicyclo[2.1.1]hexane derivatives may currently limit their use in these areas, which often require large quantities of monomers. However, the unique shape and rigidity of the bicyclo[2.1.1]hexane core could potentially lead to materials with novel optical or mechanical properties.
Role as a Structural Motif in the Design of Novel Bioactive Molecules (focus on scaffold design, not biological activity)
The most significant and well-documented application of the bicyclo[2.1.1]hexane scaffold, including derivatives of this compound, is in the design of novel bioactive molecules. researchgate.net Its role as a saturated, three-dimensional bioisostere for ortho- and meta-substituted benzene rings is a key strategy in modern drug discovery. nih.govenamine.net
By replacing a planar phenyl ring with a bicyclo[2.1.1]hexane moiety, medicinal chemists can introduce significant conformational rigidity into a molecule. This can have several positive effects on the design of the scaffold, including:
Improved Physicochemical Properties: The introduction of sp³-rich centers generally leads to increased aqueous solubility and reduced lipophilicity, which are often desirable properties for drug candidates.
Enhanced Metabolic Stability: The replacement of metabolically labile C-H bonds on an aromatic ring with the more robust C-C and C-H bonds of the bicyclic system can lead to improved metabolic stability.
Novel Intellectual Property: The use of this unique scaffold can provide a route to novel chemical entities with distinct patent positions.
The synthesis of 1,2-disubstituted bicyclo[2.1.1]hexanes has been a focus of research to enable their incorporation into bioactive compounds as mimics of ortho-substituted benzene rings. rsc.org Similarly, other substitution patterns on the bicyclo[2.1.1]hexane core are being explored as replacements for different aromatic substitution patterns.
| Aromatic System Mimicked | Bicyclo[2.1.1]hexane Substitution Pattern | Rationale for Replacement |
|---|---|---|
| ortho-substituted benzene | 1,2-disubstituted | To introduce 3D character and improve physicochemical properties |
| meta-substituted benzene | Various disubstituted patterns | To explore novel chemical space and enhance metabolic stability |
Future Research Directions and Perspectives for Bicyclo 2.1.1 Hexan 2 Ol Chemistry
Development of More Efficient and Sustainable Synthetic Methodologies
While several routes to bicyclo[2.1.1]hexane systems exist, a primary focus for future research will be the development of more efficient, scalable, and environmentally benign synthetic methodologies. Current strategies often rely on intramolecular [2+2] cycloadditions, molecular rearrangements, or multi-step sequences that can be challenging to scale up. nih.govacs.org
Future efforts are expected to concentrate on:
Photocatalysis: The use of visible-light photocatalysis for [2+2] cycloadditions presents a milder and more sustainable alternative to traditional methods that may require high-energy UV light or harsh reagents. chemrxiv.orgresearchgate.net Developing enantioselective photocatalytic strategies will be a significant step forward, providing access to chiral bicyclo[2.1.1]hexane scaffolds with high stereocontrol. chemrxiv.orgresearchgate.net
Catalyst-Controlled Regioselectivity: Designing catalyst systems that can control the regioselectivity of cycloaddition reactions from a common starting material would greatly expand the accessible chemical space of bicyclo[2.1.1]hexane derivatives. nih.gov This would allow for the targeted synthesis of various substitution patterns, which is crucial for fine-tuning molecular properties in drug discovery.
Flow Chemistry: Implementing continuous flow technologies for the synthesis of bicyclo[2.1.1]hexan-2-ol and its precursors could offer improved safety, efficiency, and scalability compared to batch processes, particularly for photochemical reactions.
Bio-catalysis: Exploring enzymatic transformations, such as stereoselective reductions of bicyclo[2.1.1]hexan-2-one to afford enantiopure this compound, could provide highly efficient and green synthetic routes.
| Methodology | Key Features | Potential for Improvement |
|---|---|---|
| Intramolecular [2+2] Cycloaddition | Established route, provides access to various derivatives. nih.govacs.org | Often requires UV light; improving efficiency and scalability. rsc.org |
| Pinacol (B44631) Coupling/Rearrangement | A two-step procedure to prepare 1-substituted bicyclo[2.1.1]hexan-5-ones from cyclobutanedione derivatives. acs.org | Expanding substrate scope and improving yields. |
| Photocatalysis | Uses milder conditions (visible light), can be made enantioselective. chemrxiv.orgnih.gov | Developing more efficient catalysts and expanding to a wider range of substrates. |
| Strain-Release Cycloaddition | Utilizes highly reactive species like bicyclo[1.1.0]butanes. researchgate.netnih.gov | Improving the accessibility of starting materials and controlling selectivity. |
Exploration of Unconventional Reactivity and Novel Transformations
The inherent ring strain of the bicyclo[2.1.1]hexane skeleton imparts unique reactivity that is yet to be fully explored. Future research will likely uncover novel transformations that leverage this strain, leading to new synthetic applications.
Key areas for investigation include:
Ring-Opening Reactions: Controlled ring-opening of this compound and its derivatives could provide access to complex and diverse monocyclic carbocycles that are otherwise difficult to synthesize.
C-H Functionalization: Developing methods for the selective C-H functionalization of the bicyclo[2.1.1]hexane core would provide a powerful tool for late-stage diversification of complex molecules, allowing for the rapid generation of analogues for structure-activity relationship studies.
Fragmentations: Investigating fragmentation reactions of this compound derivatives could lead to the formation of other valuable structural motifs.
Strain-Release Polymerization: Exploring the possibility of using bicyclo[2.1.1]hexane-based monomers in ring-opening metathesis polymerization (ROMP) or other polymerization techniques could lead to the development of new materials with unique properties.
Advanced Computational Modeling for Precise Prediction of this compound Behavior
Computational chemistry is a powerful tool for understanding and predicting the behavior of molecules. For the bicyclo[2.1.1]hexane system, advanced computational modeling will be instrumental in accelerating research and development.
Future computational studies could focus on:
Predicting Reactivity and Selectivity: Using quantum mechanical calculations to predict the outcome of reactions, including stereoselectivity in nucleophilic additions to the precursor ketone, can guide experimental design and reduce the need for extensive empirical screening. core.ac.uk
Conformational Analysis: Accurately modeling the conformational preferences of this compound and its derivatives is crucial for understanding their interactions with biological targets and for designing molecules with specific three-dimensional shapes. chemrxiv.org
Simulating Physicochemical Properties: Computational models can be used to predict key properties such as solubility, lipophilicity (logP/logD), and metabolic stability, which are critical for drug design. nih.gov This allows for the in silico screening of virtual libraries of bicyclo[2.1.1]hexane-containing compounds.
Exit Vector Analysis: Computational tools can precisely map the exit vectors of substituents on the bicyclo[2.1.1]hexane scaffold, allowing for a direct comparison with the ortho- and meta-substituted benzene (B151609) rings they are designed to mimic. nih.gov
Integration of this compound into Emerging Technologies and Applications
The primary application driving research into bicyclo[2.1.1]hexane derivatives is their use as saturated bioisosteres in medicinal chemistry. researchgate.netresearchgate.net The unique three-dimensional structure of this scaffold can lead to improved physicochemical properties in drug candidates, such as increased solubility and better metabolic stability, compared to their aromatic counterparts. nih.govnih.gov
Future applications are expected to expand into:
Drug Discovery: Systematically replacing ortho- and meta-substituted phenyl rings in known drugs and new chemical entities with the bicyclo[2.1.1]hexane scaffold derived from the corresponding alcohol to explore new chemical space and develop next-generation therapeutics. nih.gov
Agrochemicals: Similar to drug discovery, the incorporation of the bicyclo[2.1.1]hexane motif into pesticides and herbicides could lead to compounds with improved efficacy, selectivity, and environmental profiles. researchgate.net
Materials Science: The rigid and well-defined structure of the bicyclo[2.1.1]hexane core makes it an interesting building block for the synthesis of novel polymers, liquid crystals, and other advanced materials.
Molecular Probes: Functionalized this compound derivatives could be developed as molecular probes for studying biological systems, leveraging their unique structural and electronic properties.
| Field | Specific Application | Rationale |
|---|---|---|
| Medicinal Chemistry | Bioisostere for ortho/meta-phenyl rings | Improves physicochemical properties like solubility and metabolic stability. nih.govnih.gov |
| Agrochemicals | Active ingredient in fungicides/pesticides | Potential for enhanced bioactivity and improved environmental profile. researchgate.net |
| Materials Science | Monomer for polymers, building block for liquid crystals | Rigid, strained scaffold can impart unique material properties. |
| Chemical Biology | Molecular probes and tool compounds | Unique 3D structure for specific binding interactions. |
Interdisciplinary Research Opportunities involving this compound
The full potential of this compound chemistry will be realized through collaborative, interdisciplinary research. The complex challenges and diverse opportunities associated with this molecule necessitate expertise from various scientific fields.
Promising areas for interdisciplinary collaboration include:
Organic Synthesis and Chemical Engineering: Collaboration between synthetic chemists and chemical engineers will be essential for translating novel synthetic methods from the laboratory to a larger, industrial scale, making these valuable building blocks more accessible. researchgate.net
Computational and Experimental Chemistry: A synergistic approach, where computational predictions guide experimental investigations and experimental results validate and refine computational models, will greatly accelerate the discovery of new reactions and applications. core.ac.uk
Medicinal Chemistry, Pharmacology, and Structural Biology: The design and synthesis of new drug candidates based on the bicyclo[2.1.1]hexane scaffold will require close collaboration between medicinal chemists, pharmacologists who can test their biological activity, and structural biologists who can elucidate their binding modes with target proteins. chemrxiv.orgresearchgate.net
Chemistry and Materials Science: The development of new materials based on this compound will benefit from the combined expertise of synthetic chemists and materials scientists to design, synthesize, and characterize materials with desired properties.
Q & A
Q. What are the common synthetic routes for bicyclo[2.1.1]hexan-2-ol derivatives in medicinal chemistry?
this compound derivatives are typically synthesized via strain-release [2π + 2σ] cycloadditions or Lewis acid-catalyzed (3+2)-cycloadditions. For example, energy-transfer-mediated sensitization of bicyclo[1.1.0]butanes followed by cycloaddition with alkenes enables efficient access to bicyclo[2.1.1]hexanes with varied substitution patterns . Alternatively, a transition-metal-free protocol using disubstituted ketenes and bicyclo[1.1.0]butane ketones under Lewis acid catalysis yields highly substituted bicyclo[2.1.1]hexan-2-ones, which can be further functionalized . Reaction optimization often involves controlling temperature (-20°C for stability) and selecting catalysts (e.g., RuCl3 for stereochemical control) .
Q. How can researchers validate the structural identity of this compound derivatives post-synthesis?
Key techniques include:
- X-ray crystallography to confirm bridgehead geometry and stereochemistry .
- NMR spectroscopy (e.g., H and C) to analyze coupling constants and distinguish between axial/equatorial substituents .
- Mass spectrometry (HRMS) for molecular weight confirmation and fragmentation pattern analysis . For novel compounds, elemental analysis and comparison with computed spectroscopic data (e.g., ChemDraw simulations) are critical .
Q. What analytical techniques are critical for characterizing this compound derivatives?
Q. How do 1,2-disubstituted bicyclo[2.1.1]hexanes act as bioisosteres for ortho-substituted benzenes in drug design?
These bicyclic systems mimic the geometric parameters of ortho-benzenes, with key distances (e.g., 3.05–3.19 Å vs. 3.04–3.10 Å in benzene) and angles aligning closely, enabling similar ligand-target interactions while reducing planarity and lipophilicity (ΔcLogP = -0.7 to -1.2) . For example, in antifungal agents, replacing ortho-benzenes with bicyclo[2.1.1]hexanes improves metabolic stability by restricting rotatable bonds, as demonstrated in ADME studies . Validation involves comparative X-ray analysis of bioactive analogs and computational docking to assess binding affinity .
Q. What strategies optimize stereochemical outcomes in this compound synthesis?
- Catalyst selection : Chiral Lewis acids (e.g., BINOL-derived catalysts) enhance enantioselectivity in cycloadditions .
- Temperature control : Low temperatures (-20°C) stabilize reactive intermediates and minimize racemization .
- Protecting groups : Selective protection of the hydroxyl group (e.g., TBS ethers) prevents unwanted side reactions during functionalization . Post-synthetic resolution via enzymatic methods (e.g., lipase-catalyzed kinetic resolution) can further enrich enantiomeric excess .
Q. How does strain-release cycloaddition improve the synthesis of bicyclo[2.1.1]hexanes compared to traditional methods?
Strain-release [2π + 2σ] cycloadditions leverage the inherent ring strain of bicyclo[1.1.0]butanes (~70 kcal/mol) to drive reactivity, enabling rapid assembly of bicyclo[2.1.1]hexanes under mild conditions (room temperature, visible light). This method avoids harsh reagents and achieves higher yields (up to 89%) with broader substrate scope, including electron-deficient alkenes . Traditional routes (e.g., Meinwald-Gassman synthesis from β-pinene) require multistep sequences and suffer from limited functional group tolerance .
Q. What computational tools are used to predict the physicochemical properties of this compound derivatives?
- Molecular dynamics simulations to assess conformational flexibility and strain energy .
- Density Functional Theory (DFT) for calculating bond dissociation energies and redox potentials .
- ADMET prediction software (e.g., SwissADME) to estimate logP, solubility, and metabolic stability . Experimental validation via HPLC logD measurements and microsomal stability assays is critical for lead optimization .
Q. Notes
- Avoid referencing commercial databases (e.g., chem960.com ) due to reliability concerns.
- For synthesis, prioritize peer-reviewed protocols from journals like Chemical Science or J. Org. Chem. .
- Structural validation should align with IUPAC guidelines and crystallographic data from repositories like the Cambridge Structural Database .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
